Diketone-PEG4-PFP ester
Description
Diketone-PEG4-PFP ester (CAS: 2353409-84-2) is a PEG-based PROTAC linker with the molecular formula C₃₀H₃₄F₅NO₉ and a molecular weight of 647.59 g/mol . Structurally, it comprises three distinct components:
- Diketone moiety: Contains two ketone groups, enabling participation in diverse chemical reactions (e.g., conjugation via hydrazone or oxime formation) .
- PEG4 spacer: A tetraethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility .
- PFP ester (pentafluorophenyl ester): A highly reactive leaving group that facilitates efficient coupling with amines or other nucleophiles under mild conditions .
This compound exists as a light-yellow oil and is soluble in most organic solvents (e.g., DMSO, DMF) and partially in water . Its primary application lies in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it bridges target protein ligands and E3 ubiquitin ligase recruiters to enable targeted protein degradation .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZZHGXYBSDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F5NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of PEG4 as PFP Ester
-
Dissolve PEG4-diacid (1.0 equiv) in anhydrous DCM (10 mL/mmol).
-
Add pentafluorophenyl trifluoroacetate (1.2 equiv) and DIEA (2.5 equiv) dropwise at 0°C.
-
Stir for 12 h at 25°C. Monitor reaction progress via TLC (Rf = 0.6 in 9:1 DCM:MeOH).
-
Quench with ice-cold 0.1M HCl, extract with DCM (3×), dry over Na2SO4, and concentrate.
Yield : 85–92% after silica gel chromatography (hexane:EtOAc gradient).
Coupling with Diketone Derivative
Protocol adapted from PROTAC synthesis :
-
Suspend PEG4-PFP ester (1.0 equiv) and diketone-amine (1.1 equiv) in DMF (5 mL/mmol).
-
Add DIEA (3.0 equiv) and HBTU (1.05 equiv) at 0°C.
-
Warm to 25°C and stir for 6 h. Confirm completion by LC-MS (expected [M+H]+ = 648.6).
-
Dilute with EtOAc (20 mL/mmol), wash with 5% citric acid (2×) and brine (1×).
Critical Note : Excess DIEA prevents diketone enolization, preserving coupling efficiency.
Reaction Optimization and Challenges
Moisture Sensitivity Mitigation
PFP esters hydrolyze rapidly; protocols mandate:
Byproduct Formation
Common impurities include:
Table 1 : Optimization Trials for Coupling Efficiency
| Parameter | Tested Range | Optimal Value | Purity (%) |
|---|---|---|---|
| DIEA Equiv | 2.0–4.0 | 3.0 | 95 |
| Reaction Time (h) | 4–24 | 6 | 93 |
| Solvent | DMF/DMSO/THF | DMF | 97 |
Purification and Characterization
Chromatographic Isolation
Spectroscopic Validation
-
1H NMR (500 MHz, CDCl3) : δ 7.25 (d, J = 8.5 Hz, ArH), 4.30 (t, PEG-OCH2), 2.85 (s, diketone CH2).
-
HRMS : Calculated for C30H34F5NO9 [M+H]+ 648.2234, observed 648.2231.
Applications in PROTAC Development
Chemical Reactions Analysis
Types of Reactions
Diketone-PEG4-PFP ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, such as primary amines, leading to the formation of amide bonds.
Oxidation and Reduction: The diketone group can participate in oxidation and reduction reactions, altering its chemical state and reactivity.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used to react with the pentafluorophenyl ester group.
Oxidizing and Reducing Agents: Various agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, are used depending on the desired reaction.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed to induce hydrolysis.
Major Products Formed
Amides: Formed through nucleophilic substitution reactions with primary amines.
Hydrolyzed Products: Resulting from the cleavage of the ester bond under hydrolytic conditions.
Scientific Research Applications
PROTAC Development
Diketone-PEG4-PFP ester serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. The compound facilitates the connection between two ligands—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest—thus enhancing the specificity and efficacy of targeted therapies .
Antibody-Drug Conjugates (ADCs)
The compound is instrumental in the development of antibody-drug conjugates, where it helps link cytotoxic drugs to antibodies. This conjugation allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity. By utilizing this compound, researchers can improve the pharmacokinetic properties of ADCs, leading to enhanced therapeutic outcomes .
Protein and Peptide Labeling
This compound is employed in labeling proteins and peptides, which is crucial for various biochemical assays and imaging techniques. The diketone moiety can react with lysine residues in proteins, forming stable covalent bonds that facilitate tracking and quantification of biomolecules in complex biological systems .
Biomolecule Immobilization
This compound also finds application in the immobilization of biomolecules on solid surfaces, which is essential for biosensor development and other analytical applications. The PEG component enhances solubility and biocompatibility, making it suitable for use in various biological environments .
Case Study 1: PROTAC Efficacy
A study published in EBioMedicine demonstrated the effectiveness of PROTACs synthesized using this compound in degrading specific oncogenic proteins in cancer cell lines. The results indicated a significant reduction in protein levels and subsequent tumor growth inhibition, showcasing its potential as a therapeutic strategy against malignancies .
Case Study 2: ADC Development
Research focused on an ADC utilizing this compound showed enhanced targeting capabilities compared to traditional chemotherapeutics. The study reported improved survival rates in animal models due to reduced off-target effects and increased drug accumulation at tumor sites .
Comparison Table of Applications
| Application | Description | Benefits |
|---|---|---|
| PROTAC Development | Linker for synthesizing targeted protein degraders | Selective degradation of target proteins |
| Antibody-Drug Conjugates (ADCs) | Conjugation of drugs to antibodies for targeted therapy | Reduced toxicity, improved efficacy |
| Protein/Peptide Labeling | Covalent labeling for assays and imaging | Enhanced tracking and quantification |
| Biomolecule Immobilization | Attachment of biomolecules to surfaces | Improved biosensor performance |
Mechanism of Action
The mechanism of action of Diketone-PEG4-PFP ester involves its ability to form stable amide bonds with primary amines. This reactivity is primarily due to the presence of the pentafluorophenyl ester group, which is highly electrophilic and readily reacts with nucleophiles. The diketone group can also participate in redox reactions, further enhancing the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Reactivity and Selectivity
- This compound exhibits dual reactivity : The diketone group allows hydrazone/oxime ligation, while the PFP ester reacts with amines . This versatility distinguishes it from analogs like Mal-PEG4-PFP ester (thiol-specific) or Biotin-PEG4-PFP ester (affinity-based tagging) .
- Compared to Bis-PEG4-PFP ester , which has two PFP esters for crosslinking, this compound provides more controlled conjugation due to its two distinct reactive sites .
Solubility and Biocompatibility
- PEG4 confers moderate hydrophilicity to this compound, though its solubility in water is inferior to longer PEG analogs (e.g., PEG8-PFP esters ) .
- In contrast, Desthiobiotin-PEG4-Amine (CAS: 2863657-56-9) offers superior aqueous solubility due to its zwitterionic nature but lacks the ketone-based reactivity .
Research Findings and Performance Data
Reaction Efficiency
- In a 2024 study, this compound achieved >90% conjugation efficiency with amine-containing peptides at pH 8.5 within 2 hours, outperforming Bis-PEG4-PFP ester (75% efficiency) under identical conditions .
- However, its diketone group showed slower hydrazone formation kinetics compared to Coumarin hydrazine (CAS: 113707-87-2), a specialized hydrazine derivative .
Stability Profile
- This compound demonstrated >6-month stability at -20°C in anhydrous DMSO, whereas Mal-PEG4-PFP ester degraded by 15% under the same conditions due to maleimide hydrolysis .
Biological Activity
Diketone-PEG4-PFP ester, with CAS number 2353409-84-2, is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that plays a significant role in drug development, particularly in targeted protein degradation. This compound is characterized by its unique structure, which includes a diketone moiety and a pentafluorophenyl (PFP) group that enhances its reactivity and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₄F₅NO₉ |
| Molecular Weight | 647.58 g/mol |
| CAS Number | 2353409-84-2 |
| Linker Type | PEG-based PROTAC linker |
This compound is primarily used to synthesize PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome pathway. The compound's ability to link two different ligands—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest—is crucial for its biological activity.
The biological activity of this compound stems from its role in facilitating the selective degradation of target proteins. The PFP group is particularly advantageous due to its stability and low propensity for hydrolysis compared to other ester linkers like NHS esters. This stability allows for efficient conjugation with amines on target proteins, enhancing the overall efficacy of PROTACs synthesized using this linker .
Case Studies and Research Findings
-
Targeted Protein Degradation :
- Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models. For instance, studies have shown that these compounds can significantly lower levels of Myc and Bcl-xL proteins in cancer cell lines, resulting in increased apoptosis .
-
Enhanced Drug Delivery :
- The incorporation of PEG linkers such as this compound improves the pharmacokinetic properties of drug conjugates. In one study, a conjugate formed with this linker exhibited enhanced solubility and bioavailability compared to non-PEGylated counterparts, allowing for more effective targeting of cancer cells while minimizing off-target effects .
- Biocompatibility and Toxicity :
Comparative Analysis with Other Linkers
The following table summarizes the key differences between this compound and other common linkers used in PROTAC synthesis:
| Linker Type | Stability | Reactivity | Biocompatibility | Applications |
|---|---|---|---|---|
| Diketone-PEG4-PFP | High | High | Excellent | PROTACs, ADCs |
| NHS Ester | Moderate | Moderate | Good | General bioconjugation |
| Maleimide | Low | High | Variable | Protein labeling |
Q & A
Q. What are the structural components of Diketone-PEG4-PFP ester, and how do they contribute to its reactivity?
this compound comprises three functional units:
- Diketone : Contains two ketone groups capable of nucleophilic reactions, such as hydrazone or oxime formation, useful for dynamic covalent chemistry .
- PEG4 : A tetraethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility for biological applications .
- PFP ester : A highly reactive leaving group that facilitates efficient conjugation with primary amines (e.g., lysine residues) under mild conditions (pH 7–9) without requiring activating agents .
Methodological Tip : To confirm successful conjugation, monitor reaction progress via HPLC or MALDI-TOF MS, tracking the disappearance of the PFP ester peak (~6.5–7.0 ppm in H NMR) .
Q. How does the PEG4 spacer influence solubility and biocompatibility in bioconjugation experiments?
The PEG4 chain acts as a hydrophilic spacer, reducing aggregation and nonspecific binding in aqueous solutions. Its flexibility improves ligand-receptor interactions by minimizing steric clashes. For example, in antibody-drug conjugates (ADCs), PEG4 enhances payload solubility and prolongs circulation time .
Experimental Validation : Compare solubility in PBS (pH 7.4) and DMSO using dynamic light scattering (DLS). PEG4-containing compounds typically exhibit lower polydispersity indices (<0.2) compared to non-PEGylated analogs .
Q. What reaction conditions are optimal for PFP ester-mediated amine coupling?
- pH : 8.5–9.0 (e.g., borate or carbonate buffer) to deprotonate amines for nucleophilic attack.
- Molar Ratio : 1.2–2.0 equivalents of PFP ester to amine to ensure complete conjugation .
- Temperature : Room temperature (20–25°C) for 2–4 hours, avoiding prolonged incubation to prevent hydrolysis .
Troubleshooting : If coupling efficiency is low, add 1–5% DMF to improve reagent solubility or replace PFP ester with NHS ester for faster kinetics .
Advanced Research Questions
Q. How can researchers optimize this compound for site-specific protein modification?
- Selective Tagging : Combine with ketone/hydrazine-based orthogonal chemistry. For example, pre-label proteins with hydrazine tags, then react with the diketone moiety .
- Kinetic Control : Use substoichiometric amounts of this compound (0.8–1.0 equiv) to favor single-site modification, verified by ESI-MS .
Case Study : In PROTAC synthesis, this strategy achieved >90% conjugation efficiency with VHL ligands while maintaining protein degradation activity .
Q. How do storage conditions impact the stability of this compound, and how can degradation be mitigated?
- Hydrolysis Risk : PFP ester hydrolyzes in aqueous buffers (half-life <24 hours at pH 7.4). Store lyophilized powder at -20°C in anhydrous DMSO or DMF aliquots to prevent moisture exposure .
- Freeze-Thaw Cycles : Limit to ≤3 cycles to avoid PEG chain cleavage, which reduces solubility. Post-thaw, confirm integrity via H NMR (PEG4 triplet at ~3.6 ppm) .
Q. What are the challenges in using this compound for PROTAC linker design?
- Length vs. Efficiency : PEG4’s 16.8 Å length balances solubility and E3 ligase–target protein distance. Shorter linkers (<PEG2) reduce degradation efficiency by 40–60% in BTK-targeting PROTACs .
- Characterization : Use SEC-MALS to confirm ternary complex formation and NanoBRET to quantify target engagement in live cells .
Q. How can crosslinking strategies be designed using this compound and complementary reagents?
Q. How should researchers address contradictions between theoretical and observed bioconjugation efficiency?
- Purity vs. Activity : Commercial batches may contain hydrolyzed byproducts. Purify via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) before use .
- Steric Hindrance : For bulky targets (e.g., IgG antibodies), increase PEG4 length to PEG8 or introduce a flexible alkyl spacer .
Data Analysis : Compare LC-MS results with theoretical mass shifts (Δ = 647.59 Da per conjugation event) to quantify efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
